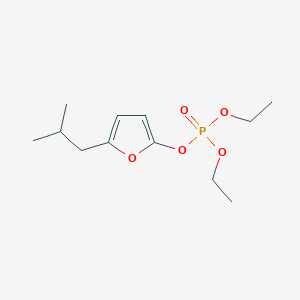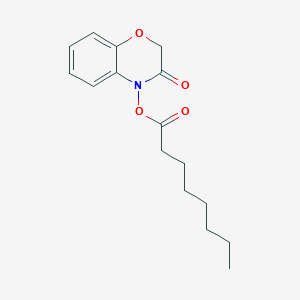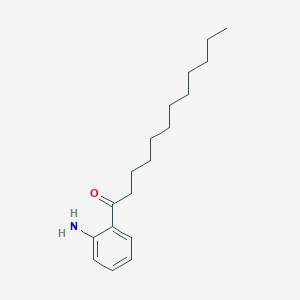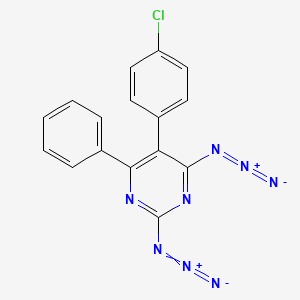
D-Proline, 1-formyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-FORMYL-D-PROLINE is a derivative of the amino acid proline, characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom of the proline ring. This compound has the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, 1-FORMYL-L-PROLINE.
Métodos De Preparación
The synthesis of 1-FORMYL-D-PROLINE can be achieved through several methods. One common approach involves the formylation of D-proline using formylating agents such as formic acid or formyl chloride under controlled conditions . Another method includes the reaction of D-proline with formic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield 1-FORMYL-D-PROLINE . Industrial production methods often involve the use of catalytic processes to enhance yield and purity.
Análisis De Reacciones Químicas
1-FORMYL-D-PROLINE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions include carboxylic acids, alcohols, and substituted proline derivatives.
Aplicaciones Científicas De Investigación
1-FORMYL-D-PROLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a probe to study protein folding and stability due to its unique structural properties.
Medicine: It is investigated for its potential therapeutic applications, including its role in the synthesis of peptide-based drugs and its use as a prodrug to enhance drug delivery.
Mecanismo De Acción
The mechanism of action of 1-FORMYL-D-PROLINE involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. The formyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the stability and activity of the molecules it is part of . Additionally, it can modulate enzymatic activity by acting as a substrate or inhibitor for certain enzymes involved in proline metabolism .
Comparación Con Compuestos Similares
1-FORMYL-D-PROLINE can be compared with other proline derivatives, such as:
1-FORMYL-L-PROLINE: The enantiomer of 1-FORMYL-D-PROLINE, differing in its three-dimensional arrangement.
4-HYDROXYPROLINE: A hydroxylated derivative of proline, commonly found in collagen.
AZETIDINE-2-CARBOXYLIC ACID: A proline analogue with a four-membered ring structure.
1-FORMYL-D-PROLINE is unique due to its formyl group, which imparts distinct chemical reactivity and biological properties compared to other proline derivatives.
Propiedades
Número CAS |
899900-53-9 |
|---|---|
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
(2R)-1-formylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m1/s1 |
Clave InChI |
DHDRGOURKDLAOT-RXMQYKEDSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C=O)C(=O)O |
SMILES canónico |
C1CC(N(C1)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one](/img/structure/B12608390.png)
![[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12608391.png)

![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)



![6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide](/img/structure/B12608411.png)
![2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12608414.png)

![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)



